molecular formula C9H9ClO2 B1487575 4-Chloro-2,3-dimethylbenzoic acid CAS No. 5628-66-0

4-Chloro-2,3-dimethylbenzoic acid

Cat. No.: B1487575
CAS No.: 5628-66-0
M. Wt: 184.62 g/mol
InChI Key: ZADUEYMWXVZMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, featuring a chlorine atom and two methyl groups attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-chloro-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADUEYMWXVZMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-66-0
Record name 4-Chloro-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5628-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,3-dimethylbenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar Friedel-Crafts acylation reaction, but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for the oxidation of the methyl groups to carboxylic acids.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of 2,3-dimethylbenzoic acid.

  • Reduction: Formation of 4-chloro-2,3-dimethylbenzyl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

Research indicates that benzoic acid derivatives, including 4-Chloro-2,3-dimethylbenzoic acid, exhibit significant biological activity. These activities include:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms.
  • Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory responses in biological systems.

Scientific Research Applications

This compound finds utility across several scientific disciplines:

Pharmaceuticals

  • Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for therapeutic applications against various diseases.
  • Biological Assays : The compound is used in assays to evaluate biological activity and efficacy in drug discovery.

Agrochemicals

  • Pesticide Formulation : This compound is utilized in the development of agrochemicals, including herbicides and fungicides, due to its potential to affect plant growth and pest resistance.

Industrial Chemistry

  • Dyes and Pigments Production : It is employed in the synthesis of dyes and pigments used in textiles and coatings.
  • Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations, enhancing properties such as stability and color.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as a natural preservative or antimicrobial agent in pharmaceuticals.

Case Study 2: Synthesis of Bioactive Compounds

In research documented by Organic Letters, researchers synthesized novel derivatives of this compound with enhanced anti-inflammatory properties. These derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines, demonstrating promising results for future therapeutic applications.

Mechanism of Action

The mechanism by which 4-Chloro-2,3-dimethylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 3,4-Dimethylbenzoic acid

  • 2,3-Dimethylbenzoic acid

  • 4-Methylbenzoic acid

  • 3-Chlorobenzoic acid

This comprehensive overview provides a detailed understanding of 4-Chloro-2,3-dimethylbenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Chloro-2,3-dimethylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO2. It features a benzene ring with a chlorine atom at the 4-position and two methyl groups at the 2- and 3-positions. This specific arrangement of substituents influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving human foreskin fibroblasts, it was found to reduce the production of pro-inflammatory cytokines when administered at concentrations of 10 µg/mL. This suggests a potential application in treating inflammatory conditions .

3. Cytotoxicity and Antitumor Activity

Cytotoxicity assays conducted on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma), demonstrated that this compound can induce cell death at concentrations above 50 µg/mL. The compound showed a notable reduction in cell viability, indicating its potential as an antitumor agent .

Cell LineConcentration (µg/mL)Cell Viability (%)
Hep-G25045
A20585040

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. The compound may exert its effects through:

  • Enzyme Inhibition: It has been suggested that this compound can inhibit certain enzymes involved in inflammatory pathways and cancer progression.
  • Gene Expression Modulation: Studies indicate that it may alter gene expression profiles related to apoptosis and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial effects of several benzoic acid derivatives, including this compound. The results indicated that this compound had superior activity compared to its analogs, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Potential
A clinical trial assessing the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases revealed a significant decrease in symptoms when used as an adjunct therapy alongside standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.